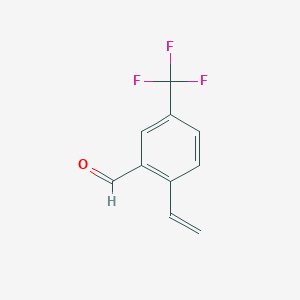

5-(Trifluoromethyl)-2-vinylbenzaldehyde

Description

Properties

Molecular Formula |

C10H7F3O |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-ethenyl-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C10H7F3O/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h2-6H,1H2 |

InChI Key |

VISQVFZNBYXMLF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions and Findings

- The reaction involves mixing a leaving group-containing benzyl compound with hexamethylenetetramine in a suitable solvent.

- The reaction temperature is preferably between 10 to 130 °C, with reflux conditions for 2 to 5 hours.

- Acid hydrolysis (using mineral acids like hydrochloric acid or organic sulfonic acids) is applied to convert the intermediate to the aldehyde.

- The reaction is typically carried out at normal atmospheric pressure under air or inert atmosphere (nitrogen or argon).

- Purification of the aldehyde product is achieved by extraction, filtration, recrystallization, or chromatography.

This method is advantageous for its relatively mild conditions and good yields of benzaldehyde derivatives with trifluoromethyl substituents.

Wittig Reaction for Vinyl Group Introduction

To install the vinyl group adjacent to the aldehyde, the Wittig reaction is commonly employed:

- Starting from the corresponding benzaldehyde (e.g., 5-(Trifluoromethyl)-2-formylbenzene), a phosphonium ylide is generated by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium.

- The ylide reacts with the aldehyde to form the vinyl group via an alkene formation.

- Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0 °C to room temperature, with stirring for several hours.

- The product is purified by flash chromatography.

This method provides a straightforward route to the vinylbenzaldehyde structure with good control over the alkene geometry and high yields (typically 70-85%).

Alternative Organocatalytic and Transition-Metal Catalyzed Methods

Recent advances include:

- Organocatalytic trifluoromethylation and radical cascade cyclization methods that introduce trifluoromethyl groups and vinyl functionalities in a single step or sequential steps under mild electrochemical or radical conditions.

- These methods use trifluoromethyl sulfonate salts and N-(2-vinylphenyl)amide substrates, achieving moderate to good yields (~60%) and allowing gram-scale synthesis.

- The reactions are performed under ambient atmosphere or inert gas, with electrochemical setups or radical initiators.

Sequential Knoevenagel Condensation and Cyclization

Another approach involves:

- Sequential Knoevenagel condensation of aldehydes with active methylene compounds (e.g., diethyl malonate) in the presence of Lewis acids such as titanium tetrachloride and triethylamine.

- This method can lead to vinylbenzaldehyde derivatives and related indene or benzofulvene compounds.

- Typical yields range from 40% to 60%, with reaction times around 17 hours at room temperature.

- Purification is done by column chromatography.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The Sommelet reaction is sensitive to acid type and reaction temperature; mineral acids like HCl are preferred for optimal aldehyde formation.

- Wittig reaction conditions must be rigorously anhydrous to prevent ylide decomposition; the reaction is highly selective for vinyl formation adjacent to the aldehyde.

- Electrochemical trifluoromethylation methods provide a green alternative, avoiding harsh reagents and enabling gram-scale synthesis with moderate yields.

- Knoevenagel condensation coupled with Lewis acid catalysis allows for further cyclization to complex structures, useful for derivatives of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-vinylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Trifluoromethyl)-2-vinylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-vinylbenzaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability . This can lead to improved binding affinity and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Benzaldehydes

The Biopharmacule Speciality Chemicals catalog () lists numerous 2-fluoro-5-substituted benzaldehydes, such as 2-Fluoro-5-methoxybenzaldehyde and 2-Fluoro-5-hydroxybenzaldehyde . Key comparisons include:

| Property | 5-(Trifluoromethyl)-2-vinylbenzaldehyde | 2-Fluoro-5-methoxybenzaldehyde | 2-Fluoro-5-hydroxybenzaldehyde |

|---|---|---|---|

| Substituent Effects | -CF₃ (electron-withdrawing), -CH=CH₂ (reactive) | -F (electron-withdrawing), -OCH₃ (electron-donating) | -F, -OH (electron-withdrawing, H-bond donor) |

| Lipophilicity (logP) | Higher (due to -CF₃) | Moderate | Lower (polar -OH group) |

| Reactivity | Aldehyde + vinyl allows polymerization | Aldehyde + methoxy stabilizes ring | Aldehyde + hydroxyl prone to oxidation |

| Bioactivity Potential | Agrochemical intermediates (fungicides) | Less active (methoxy reduces reactivity) | Antioxidant or pharmaceutical leads |

- Key Insight : The trifluoromethyl group in this compound increases lipophilicity and metabolic resistance compared to fluoro-substituted analogs, making it more suitable for pesticidal applications . The vinyl group differentiates it from static substituents (e.g., -OCH₃ or -OH), enabling covalent bonding or material synthesis.

Functional Group Analogs: Oxadiazole and Triazole Derivatives

and highlight trifluoromethyl-containing heterocycles with bioactivity:

1,3,4-Oxadiazole Thioethers (): Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) show fungicidal activity (>50% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum. The trifluoromethyl group enhances binding to the SDH enzyme via hydrophobic interactions, similar to the lead compound penthiopyrad .

- Comparison : Unlike this compound, oxadiazole derivatives lack an aldehyde but include sulfur and nitrogen heteroatoms, improving stability and target specificity.

1-Aryltriazole Acids (): 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits lung cancer cells (NCI-H522) with 68.09% growth inhibition. The trifluoromethyl group enhances cellular uptake and target affinity .

- Comparison : The aldehyde group in this compound may offer different binding modes (e.g., Schiff base formation) compared to triazole carboxylic acids, which rely on hydrogen bonding and ionic interactions.

Data Table: Comparative Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.